N-(4-methylpyridin-3-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride
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Description
N-(4-methylpyridin-3-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C14H14ClN3S2 and its molecular weight is 323.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(4-methylpyridin-3-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride have been extensively studied. These compounds are synthesized through various chemical reactions, including cyclocondensation and diazotization, and characterized using spectroscopic and crystallographic techniques. For example, the structural characterization of polymorphs of related thiourea compounds and derived aminothiazoles has been described, demonstrating their potential for further chemical modifications and applications in material science (Böck et al., 2020).
Catalytic and Synthetic Applications
Thiazolium carbene-based catalysts, which share structural motifs with the compound of interest, have been used for the N-formylation and N-methylation of amines using CO2 as the carbon source. This represents a sustainable and efficient method for the synthesis of valuable chemical products (Das et al., 2016).
Biological Activity
Compounds structurally similar to this compound have been evaluated for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, a series of 3,5-disubstituted 1,2,4-thiadiazoles, which are structurally related, showed selectivity in cytotoxic action towards cancer cells compared to non-cancerous cells, highlighting their potential as anticancer agents (Proshin et al., 2021).
Corrosion Inhibition
The synthesis and application of thiazoles as corrosion inhibitors for metals in acidic media have been explored, demonstrating their potential utility in protecting industrial materials. For example, a study on the inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic solutions provides insights into the practical applications of these compounds in material protection (Chetouani et al., 2005).
Properties
IUPAC Name |
N-(4-methylpyridin-3-yl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2.ClH/c1-10-2-4-15-7-13(10)17-14-16-12(9-19-14)6-11-3-5-18-8-11;/h2-5,7-9H,6H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESOENSGXCFRPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2=NC(=CS2)CC3=CSC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.